molecular formula C9H15ClO2 B13763582 tert-Butyl 3-chloropent-4-enoate CAS No. 713144-30-0

tert-Butyl 3-chloropent-4-enoate

Cat. No.: B13763582
CAS No.: 713144-30-0
M. Wt: 190.67 g/mol
InChI Key: JGLRNJKMNPESLH-UHFFFAOYSA-N
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Description

tert-Butyl 3-chloropent-4-enoate: is an organic compound with the molecular formula C9H15ClO2. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound features a tert-butyl ester group and a chlorine atom attached to a pent-4-enoate chain, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 3-chloropent-4-enoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acrylate with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-chloropent-4-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the double bond can yield saturated esters.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Products include tert-butyl 3-aminopent-4-enoate, tert-butyl 3-hydroxypent-4-enoate, and tert-butyl 3-thiopent-4-enoate.

    Oxidation: Products include tert-butyl 3-chloropentanoate and tert-butyl 3-chloropentanone.

    Reduction: The major product is tert-butyl 3-chloropentanoate.

Scientific Research Applications

tert-Butyl 3-chloropent-4-enoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-chloropent-4-enoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom serves as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. The double bond in the pent-4-enoate chain can participate in addition reactions, leading to various functionalized products .

Comparison with Similar Compounds

  • tert-Butyl 3-hydroxypent-4-enoate
  • tert-Butyl 3-aminopent-4-enoate
  • tert-Butyl 3-thiopent-4-enoate

Comparison: tert-Butyl 3-chloropent-4-enoate is unique due to the presence of the chlorine atom, which makes it highly reactive in substitution reactions. In contrast, tert-butyl 3-hydroxypent-4-enoate and tert-butyl 3-aminopent-4-enoate have hydroxyl and amino groups, respectively, which influence their reactivity and applications. tert-Butyl 3-thiopent-4-enoate contains a sulfur atom, making it useful in thiol-based chemistry .

Properties

CAS No.

713144-30-0

Molecular Formula

C9H15ClO2

Molecular Weight

190.67 g/mol

IUPAC Name

tert-butyl 3-chloropent-4-enoate

InChI

InChI=1S/C9H15ClO2/c1-5-7(10)6-8(11)12-9(2,3)4/h5,7H,1,6H2,2-4H3

InChI Key

JGLRNJKMNPESLH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C=C)Cl

Origin of Product

United States

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